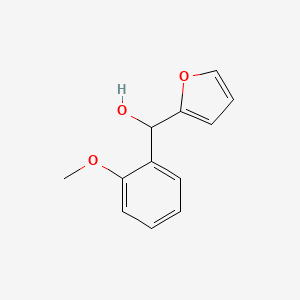

Furan-2-yl(2-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl-(2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVWTLFJLOJXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Furan 2 Yl 2 Methoxyphenyl Methanol and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of furan-2-yl(2-methoxyphenyl)methanol reveals several logical disconnection points, primarily at the C-C bond connecting the furan (B31954) and methoxyphenyl rings to the carbinol carbon. The most straightforward disconnection involves a Grignard-type reaction, which simplifies the molecule into two key synthons: a furan-2-carbaldehyde equivalent and a 2-methoxyphenyl organometallic reagent.

Key Disconnections:

Disconnection 1 (C-C Bond): This primary disconnection leads to furfural (B47365) and a 2-methoxyphenyl organometallic species, such as a Grignard or organolithium reagent. This is a classic and widely used approach for forming the carbon skeleton of diaryl-like methanols. orgsyn.org

Disconnection 2 (C-O Bond): While less common, a disconnection at the C-O bond of the alcohol could be envisaged, leading to a furan-2-yl(2-methoxyphenyl)methyl cation and a hydroxide (B78521) equivalent. This approach is generally not synthetically viable in a forward sense.

Furan Ring Formation: A more complex retrosynthetic strategy involves the construction of the furan ring itself as a key step. This could involve precursors such as 1,4-dicarbonyl compounds, which can undergo a Paal-Knorr synthesis. nih.gov Alternatively, various cyclization reactions of acyclic precursors can be employed. organic-chemistry.orgmagtech.com.cn

A conceptual retrosynthetic analysis for a related complex molecule containing a furan ring suggests that a furan can be used as a masked carboxylic acid, which can be revealed through oxidation late in the synthesis. nih.gov This highlights the versatility of the furan moiety in synthetic planning.

Stereoselective Synthesis of this compound

The stereogenic center at the carbinol carbon of this compound presents a significant challenge and opportunity for asymmetric synthesis. The development of methods to control the absolute configuration of this center is crucial for accessing enantiomerically pure forms of the compound and its derivatives.

Strategies for Stereoselective Synthesis:

Asymmetric Reduction of Ketones: A prominent strategy involves the asymmetric reduction of the corresponding prochiral ketone, 2-furyl(2-methoxyphenyl)ketone. This can be achieved using various chiral reducing agents or catalytic systems. Biocatalytic reductions using enzymes, such as alcohol dehydrogenases (ADHs) from microorganisms like baker's yeast (Saccharomyces cerevisiae), have shown great promise in the enantioselective reduction of a wide range of ketones, including those with furan moieties. wikipedia.orgnih.govresearchgate.net These enzymatic reductions often proceed with high enantioselectivity under mild conditions. researchgate.net

Chiral Catalysis in Nucleophilic Additions: The asymmetric addition of an organometallic reagent to furfural or its derivatives can be achieved using chiral catalysts. Chiral ligands can coordinate to the metal center of the organometallic reagent, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde, leading to an enantiomerically enriched alcohol. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to enones has been well-established and similar principles can be applied to 1,2-additions to aldehydes. nih.govnih.gov

Deracemization: Another approach is the deracemization of a racemic mixture of this compound. This can be accomplished through chemoenzymatic methods, which may involve a stereoselective oxidation of one enantiomer, followed by a non-stereoselective reduction of the resulting ketone to regenerate the racemic alcohol, ultimately leading to an enrichment of the desired enantiomer.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and sustainable routes to complex molecules. Both transition metal catalysis and the more recent fields of organocatalysis and biocatalysis have been applied to the synthesis of furan-containing compounds.

Transition Metal-Mediated Transformations

Transition metals are widely used to catalyze the formation of furan rings and to functionalize them. magtech.com.cnresearchgate.net While direct transition metal-catalyzed coupling of a furan and a methoxyphenyl group to form the carbinol is not a standard method, transition metals are instrumental in synthesizing the necessary precursors.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are extensively used in cross-coupling reactions like the Suzuki, Stille, and Heck reactions to form C-C bonds between aryl and heteroaryl groups. These methods can be employed to synthesize the 2-furyl(2-methoxyphenyl)ketone precursor for subsequent reduction.

Gold and Other Metal-Catalyzed Cyclizations: Gold, platinum, and other transition metals can catalyze the cyclization of acyclic precursors to form the furan ring. organic-chemistry.orgchim.it These methods often proceed with high atom economy and can tolerate a wide range of functional groups.

Transition-Metal-Free Approaches: Notably, transition-metal-free syntheses of 2,5-diaryl furans have also been developed, offering a more sustainable alternative. nih.govchemrxiv.org

Organocatalytic and Biocatalytic Pathways

Organocatalysis and biocatalysis have emerged as powerful tools in asymmetric synthesis, offering mild reaction conditions and high stereoselectivity.

Organocatalysis: Chiral organic molecules can act as catalysts to promote asymmetric transformations. For the synthesis of chiral alcohols like this compound, organocatalysts can be used to activate the electrophile (furfural) or the nucleophile. For instance, chiral amines can react with aldehydes to form chiral enamines or iminium ions, which then react stereoselectively. A synergistic effect of a chiral ligand and an organocatalyst has been shown to be effective in the asymmetric allylation of furfural derivatives. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. As mentioned in section 2.2, alcohol dehydrogenases (ADHs) are highly effective for the asymmetric reduction of ketones to produce chiral alcohols. wikipedia.orgnih.govresearchgate.net The use of whole-cell biocatalysts is often preferred as it circumvents the need for the addition of expensive cofactors. researchgate.net

Multicomponent Reaction Strategies for this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly desirable in terms of efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of highly substituted furan derivatives.

One-pot multicomponent approaches for the synthesis of functionalized furans often involve the reaction of an arylglyoxal, an active methylene (B1212753) compound, and another reactant. nih.gov For instance, a one-pot reaction of arylglyoxals, acetylacetone, and phenols can lead to highly functionalized furans. nih.gov While a direct MCR for this compound is not explicitly reported, the principles of MCRs can be applied to generate complex derivatives of this core structure in a convergent and efficient manner. nih.govresearchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Arylglyoxal | Acetylacetone | Phenol | Et3N, reflux | Highly functionalized furans | nih.gov |

| Activated Olefin | Acyl Chloride | Phosphine (B1218219) (catalytic) | Silane | Tri- or tetrasubstituted furans | nih.gov |

| Alkyne | Dichloro(ethyl)aluminum | Carboxylic Acid Ester | Cp2TiCl2 | Tetrasubstituted furans |

Table 1: Examples of Multicomponent Reactions for Furan Synthesis

Development of Atom-Economical Synthetic Protocols

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all atoms from the starting materials into the final product. Many modern synthetic methods for furan derivatives are designed with atom economy in mind.

Cycloaddition and Cycloisomerization Reactions: Reactions that proceed via cycloaddition or cycloisomerization pathways are inherently atom-economical as they involve the rearrangement of atoms within a molecule or the addition of all atoms from the reactants into the product. The 1,3-dipolar cycloaddition of acetylenedicarboxylates at cyclooctynes to generate furan derivatives is an example of a reaction with perfect atom economy. mdpi.com

Catalytic Reactions: Catalytic reactions are generally more atom-economical than stoichiometric reactions as they reduce the amount of waste generated. The use of catalytic phosphine in an intramolecular Wittig reaction for furan synthesis is a notable example. nih.gov

Biomass-Derived Feedstocks: The synthesis of furan derivatives from renewable biomass sources, such as furfural, is a growing area of research that aligns with the principles of green and sustainable chemistry. acs.orgresearchgate.netunive.itrsc.org

The development of synthetic routes that are both atom-economical and utilize renewable starting materials is a major goal in the synthesis of this compound and its analogs.

Spectroscopic Characterization and Structural Elucidation of Furan 2 Yl 2 Methoxyphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For Furan-2-yl(2-methoxyphenyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its molecular connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the methoxyphenyl group, the methoxy (B1213986) group, the benzylic proton, and the hydroxyl proton.

The protons of the furan ring typically appear in the aromatic region, with characteristic chemical shifts and coupling constants. The proton at position 5 of the furan ring is expected to be a doublet of doublets, coupling to the protons at positions 3 and 4. The protons at positions 3 and 4 will also show characteristic couplings to each other and to the proton at position 5.

The aromatic protons of the 2-methoxyphenyl group will also resonate in the downfield region, with their chemical shifts influenced by the electron-donating methoxy group and the furan-2-yl-methanol substituent. The coupling patterns will reveal their relative positions on the benzene (B151609) ring.

The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The benzylic proton, attached to the carbon bearing both the furan and methoxyphenyl groups, will likely be a singlet or a doublet if coupled to the hydroxyl proton, and its chemical shift will be influenced by the adjacent aromatic rings and the hydroxyl group. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for each carbon atom in the molecule, including the carbons of the furan and benzene rings, the methoxy carbon, and the benzylic carbon. The chemical shifts of the aromatic carbons will be indicative of the electronic environment created by the substituents.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH | ~5.8 | ~70 |

| Furan H3 | ~6.2 | ~107 |

| Furan H4 | ~6.3 | ~110 |

| Furan H5 | ~7.3 | ~142 |

| Methoxyphenyl H3' | ~6.9 | ~111 |

| Methoxyphenyl H4' | ~7.2 | ~129 |

| Methoxyphenyl H5' | ~6.9 | ~121 |

| Methoxyphenyl H6' | ~7.3 | ~127 |

| Methoxy OCH₃ | ~3.8 | ~55 |

| Furan C2 | - | ~155 |

| Furan C5 | - | ~142 |

| Methoxyphenyl C1' | - | ~130 |

| Methoxyphenyl C2' | - | ~157 |

Note: These are predicted values based on the analysis of similar compounds and may vary from experimental data.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in unambiguously assigning the signals observed in the one-dimensional spectra and in establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A COSY spectrum will reveal proton-proton coupling networks. For this compound, cross-peaks will be observed between the coupled protons on the furan ring and between the adjacent protons on the methoxyphenyl ring. This allows for the assignment of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the benzylic proton signal will show a cross-peak with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected from the benzylic proton to the carbons of both the furan and methoxyphenyl rings, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are in close proximity. This is a powerful tool for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY can show correlations between the benzylic proton and the protons on the furan and methoxyphenyl rings, providing insights into the rotational preferences around the single bonds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Interpretation of Characteristic Absorption Bands

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and aromatic ring vibrations.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group's O-H stretching vibration.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be observed in the 2850-2960 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the C=C bonds in the furan and benzene rings will give rise to several bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the alcohol and the ether linkages will result in strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic Ring Vibrations: The characteristic in-plane and out-of-plane bending vibrations of the substituted furan and benzene rings will be present in the fingerprint region of the spectra.

A theoretical study on furan and its derivatives suggests that the ring C-C symmetric and asymmetric stretching vibrations typically range between 1033 and 1414 cm⁻¹. globalresearchonline.net The IR spectra of 2,5-disubstituted furans have also been studied, providing a basis for interpreting the spectrum of the title compound. rsc.org

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Broad, Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=C Aromatic Stretch | 1400-1600 | Medium to Strong |

| C-O Ether Stretch | 1230-1270 | Strong |

| C-O Alcohol Stretch | 1000-1200 | Strong |

Note: These are predicted values based on the analysis of similar compounds and may vary from experimental data.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry is a powerful analytical technique that provides the exact mass of a molecule, allowing for the determination of its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (C₁₂H₁₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its exact mass. High-resolution measurement of this peak would confirm the molecular formula.

The fragmentation of this compound under electron ionization (EI) is likely to proceed through several characteristic pathways. The benzylic position is a likely site for initial bond cleavage. Common fragmentation patterns for similar furan derivatives often involve the loss of small, stable molecules. imreblank.ch

Key fragmentation pathways could include:

Loss of a hydrogen atom: [M-H]⁺

Loss of a hydroxyl radical: [M-OH]⁺

Loss of a methoxy radical: [M-OCH₃]⁺

Cleavage of the bond between the benzylic carbon and the furan ring: This would lead to the formation of a furan-2-yl-methyl cation or a 2-methoxyphenyl-methanol cation.

Cleavage of the bond between the benzylic carbon and the methoxyphenyl ring: This would result in a 2-methoxyphenyl-methyl cation or a furan-2-yl-methanol cation.

Retro-Diels-Alder reaction of the furan ring, although less common for aromatic furans.

The study of the fragmentation of 3(2H)-furanones by mass spectrometry provides insights into the general fragmentation pathways of furan-containing compounds. imreblank.ch High-resolution tandem mass spectrometry (HRMS/MS) can be employed to further elucidate these fragmentation pathways by isolating and fragmenting specific ions. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

A complete analysis under this section is contingent on obtaining a solved crystal structure, which is currently unavailable.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

A single-crystal X-ray diffraction experiment would be the primary method to elucidate the precise three-dimensional arrangement of atoms in this compound. This technique would yield critical information, including:

Crystal System and Space Group: Defining the symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position of each atom within the asymmetric unit.

Bond Lengths, Bond Angles, and Torsion Angles: Providing a detailed geometric description of the molecule.

Absolute Configuration: Determining the stereochemistry at the chiral carbinol center.

Without a published crystal structure, these parameters remain unknown.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray diffraction is a powerful tool for characterizing the crystalline phase of a bulk sample. A PXRD pattern serves as a "fingerprint" for a specific crystalline solid. For this compound, a PXRD analysis would involve:

Data Acquisition: Measuring the diffraction angles (2θ) and intensities of X-rays scattered by a powdered sample.

Phase Identification: Comparing the experimental pattern to a database or a pattern calculated from single-crystal data to confirm the phase purity of the bulk material.

Lattice Parameter Refinement: Refining the unit cell parameters from the powder data.

In the absence of a reference single-crystal structure, a definitive analysis of a PXRD pattern for this compound would be challenging. While a compound like 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N'-(2-methoxyphenyl) imino thiazolidin-4-one has been studied using XRPD, revealing a triclinic space group P-1, similar specific data for this compound is not available. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of molecules is governed by a variety of non-covalent interactions. For this compound, one would expect to find:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, likely forming O-H···O bonds with the oxygen of the furan ring, the methoxy group, or the hydroxyl group of an adjacent molecule.

π-π Stacking: Interactions between the aromatic furan and phenyl rings could play a significant role in the crystal packing. The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be of key interest. Studies on related furan-containing compounds have shown the presence of C—H···π and π–π interactions that stabilize the crystal structure. nih.gov

A quantitative analysis of these interactions, including donor-acceptor distances and angles, is only possible with the atomic coordinates from a single-crystal X-ray study.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain insights into the nature and prevalence of different contacts. For this compound, the analysis would involve:

Generating the Hirshfeld Surface: This surface is defined by points where the contribution of the molecule to the electron density is equal to the contribution from all other molecules in the crystal.

Mapping d_norm: This property highlights regions of close intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, which are crucial for stability.

Decomposing into Fingerprint Plots: These 2D histograms summarize the intermolecular contacts, quantifying the percentage contribution of different interaction types (e.g., H···H, O···H, C···H). For example, in a related benzodiazepine (B76468) derivative, H···H, H···O/O···H, and H···C/C···H interactions were found to be the most significant contributors to the crystal packing.

This entire analysis is fundamentally dependent on the crystallographic information file (CIF) obtained from a single-crystal X-ray diffraction experiment.

Computational Chemistry and Theoretical Investigations of Furan 2 Yl 2 Methoxyphenyl Methanol

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

No published studies utilizing Density Functional Theory (DFT) or ab initio methods to specifically analyze Furan-2-yl(2-methoxyphenyl)methanol were found. Such studies would be essential for a deep understanding of its molecular properties.

Information regarding the optimized molecular geometry, bond lengths, and bond angles of this compound, as determined by computational methods, is not available in the scientific literature. The electronic structure, including the distribution of electrons and the nature of chemical bonds, remains uncharacterized by these theoretical approaches.

There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Consequently, the HOMO-LUMO energy gap, a critical parameter for predicting chemical reactivity and kinetic stability, has not been computationally determined for this compound.

Table 1: Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

This table is for illustrative purposes and highlights the absence of available data.

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. However, no MEP analysis for this compound has been published, leaving its electrostatic potential and reactivity patterns theoretically unexplored.

While experimental spectroscopic data may exist, there are no published theoretical predictions of spectroscopic parameters (such as vibrational frequencies for IR and Raman spectra, or electronic transitions for UV-Vis spectra) for this compound based on quantum chemical calculations. Such predictions are crucial for the interpretation and assignment of experimental spectra.

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility and preferred spatial arrangements of this compound have not been investigated through molecular dynamics (MD) simulations in any published research.

Analysis of Solvent Effects on this compound

The influence of solvents on the behavior of a molecule is a critical aspect of its chemical and biological activity. While specific experimental studies on the solvent effects for this compound are not extensively documented in the literature, theoretical and computational methods provide valuable insights into these interactions. The interplay between a solute and solvent can significantly impact conformational preferences, reactivity, and spectroscopic properties.

Theoretical models can be employed to understand the nature of solute-solvent interactions, which are broadly categorized as non-specific (e.g., van der Waals forces, dipole-dipole interactions) and specific (e.g., hydrogen bonding). For this compound, the presence of a hydroxyl (-OH) group and a methoxy (B1213986) (-OCH3) group, along with the furan (B31954) oxygen, allows for the formation of hydrogen bonds with protic solvents. In contrast, in aprotic solvents, dipole-dipole interactions and dispersion forces would be the predominant non-specific interactions.

Computational approaches, such as those based on Density Functional Theory (DFT) combined with Polarizable Continuum Models (PCM), can simulate the solvent environment and predict changes in the molecule's properties. chemspider.com These calculations can reveal how the dielectric constant of the solvent affects the electronic structure and stability of different conformers of this compound. For instance, polar solvents are expected to stabilize conformations with a higher dipole moment. The study of solute-solvent interactions is crucial for predicting how the molecule will behave in different biological environments, which are often aqueous in nature. jbcpm.comnih.gov

Structure-Activity Relationship (SAR) Studies and In Silico Pharmacological Prediction

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of new drugs. By analyzing how changes in the molecular structure affect the biological activity, researchers can identify key pharmacophoric features. In the absence of extensive experimental data for this compound, in silico methods serve as a powerful tool for preliminary SAR assessment and pharmacological prediction.

Molecular Docking for Ligand-Target Interactions

Binding Affinity Prediction and Mechanistic Insights

Following molecular docking, the binding affinity of the ligand to the target can be estimated using scoring functions. These functions calculate a score or energy value that represents the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. For this compound, a favorable binding affinity would be expected if its structural features complement the active site of the target protein.

Mechanistic insights can also be gleaned from docking simulations. By analyzing the specific interactions, one can understand the molecular basis of the predicted activity. For instance, if the hydroxyl group of this compound is predicted to form a hydrogen bond with a key catalytic residue in an enzyme's active site, this could suggest a mechanism of inhibition. While these are predictions, they provide a rational basis for designing future experimental studies. The binding affinity of chiral molecules can also be influenced by their stereochemistry, a factor that can be explored through computational methods.

Role of Topological Descriptors (e.g., TPSA, Rotatable Bonds) in Biological Activity

Topological descriptors are numerical values calculated from the two-dimensional structure of a molecule that encode information about its size, shape, and atom types. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity and pharmacokinetic properties of compounds.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.

The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A higher number of rotatable bonds can be detrimental to oral bioavailability due to the entropic penalty paid upon binding to a receptor.

For this compound, these descriptors can be calculated to predict its drug-likeness. These in silico predictions are valuable in the early stages of drug discovery to prioritize compounds for further experimental testing.

Table 1: Calculated Topological Descriptors for this compound

| Descriptor | Value | Significance in Drug Discovery |

| Molecular Weight | 204.22 g/mol | Generally, values < 500 g/mol are preferred for good oral bioavailability. |

| TPSA | 42.6 Ų | Values < 140 Ų are often associated with good cell permeability. |

| Number of Rotatable Bonds | 3 | A lower number of rotatable bonds (< 10) is generally favorable for oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 2.1 | Indicates the lipophilicity of the molecule. Values between 1 and 3 are often optimal for drug absorption. |

| Hydrogen Bond Donors | 1 | The number of -OH and -NH groups. |

| Hydrogen Bond Acceptors | 3 | The number of oxygen and nitrogen atoms. |

Note: The values in this table are calculated from the chemical structure of this compound and are intended for theoretical assessment.

Chemical Reactivity and Transformational Studies of Furan 2 Yl 2 Methoxyphenyl Methanol

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol group is a primary site for redox reactions. Its position, benzylic and adjacent to the furan (B31954) ring, influences its reactivity, allowing for a range of transformations from simple oxidation to more complex rearrangements.

General oxidation of Furan-2-yl(2-methoxyphenyl)methanol is expected to convert the secondary alcohol into the corresponding ketone, furan-2-yl(2-methoxyphenyl)methanone. Common oxidizing agents can be employed for this transformation. Conversely, reduction of the alcohol functionality would lead to the formation of 2-((2-methoxyphenyl)methyl)furan, effectively removing the hydroxyl group.

Table 1: General Oxidation and Reduction Reactions of Furfuryl Alcohols This table presents expected transformations based on the general reactivity of similar compounds.

| Transformation | Reagent Examples | Product |

|---|---|---|

| Oxidation | PCC, MnO₂, DMP | Furan-2-yl(2-methoxyphenyl)methanone |

Dehydrogenative Oxidation Mechanisms

Dehydrogenative oxidation represents a green chemistry approach to alcohol oxidation, often utilizing metal catalysts and an oxidant to remove hydrogen. In the case of this compound, this would primarily yield the ketone, furan-2-yl(2-methoxyphenyl)methanone. The mechanism typically involves the coordination of the alcohol to a metal center, followed by a β-hydride elimination step to form the ketone and a metal-hydride species. The catalyst is then regenerated by an oxidant, which can be molecular oxygen.

A significant oxidative pathway for furfuryl alcohols is the Achmatowicz rearrangement, an oxidative ring expansion that converts a furan into a dihydropyranone. wikipedia.orgnih.gov This reaction, though not a simple dehydrogenative oxidation of the alcohol, involves the oxidation of the furan ring, which is facilitated by the alcohol substituent. The process typically begins with the oxidation of the furan ring, often using agents like bromine in methanol (B129727) or a hydroperoxide with a catalyst, to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. wikipedia.orgnih.gov Subsequent acid-catalyzed rearrangement leads to the 6-hydroxy-2H-pyran-3(6H)-one derivative. nih.govresearchgate.net This transformation is a powerful tool in the synthesis of carbohydrates and other bioactive molecules. nih.gov

Reactions Involving the Furan Heterocycle

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions. chemicalbook.com Its relatively low resonance energy compared to benzene (B151609) makes it more reactive and also prone to ring-opening. chemicalbook.com

Furan undergoes electrophilic aromatic substitution much more readily than benzene. chemicalbook.com For this compound, the C-2 position is already substituted. Therefore, electrophilic attack is expected to occur predominantly at the C-5 position, which is activated by the oxygen atom and the electron-donating character of the substituent at C-2. chemicalbook.com Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation would require mild conditions to avoid polymerization or ring-opening, which are common side reactions for furans under strong acidic conditions. youtube.commatanginicollege.ac.in

Table 2: Representative Electrophilic Substitution Reactions on the Furan Ring This table shows typical electrophilic substitution reactions that furans undergo. The primary product for this compound would be the 5-substituted derivative.

| Reaction | Reagents | Expected Major Product (Substituent at C-5) |

|---|---|---|

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | Nitro (-NO₂) |

| Sulfonation | Pyridine-SO₃ complex | Sulfonic acid (-SO₃H) |

| Bromination | Br₂ in Dioxane at low temp. | Bromo (-Br) |

Nucleophilic substitution on the furan ring is generally difficult unless the ring is substituted with strong electron-withdrawing groups. chempap.org Given that the substituents on this compound are generally electron-donating, nucleophilic aromatic substitution on the furan ring is not a favored pathway.

The furan nucleus is susceptible to ring-opening under acidic conditions. mdpi.com For furfuryl alcohols, this can lead to the formation of levulinic acid or its esters. mdpi.com In the case of this compound, acid catalysis could protonate the furan oxygen, leading to a cascade of reactions that result in the opening of the heterocyclic ring to form various dicarbonyl compounds.

The most significant rearrangement is the aforementioned Achmatowicz reaction. wikipedia.orgnih.gov This oxidative ring expansion provides a synthetically valuable route to functionalized six-membered rings from readily available furans. nih.govnih.gov Modern protocols for this reaction focus on using catalytic oxidants and greener conditions, such as biocatalytic systems or photoredox catalysis. nih.govbeilstein-journals.org

The reaction with various dienophiles, such as maleimides or maleic anhydride, would yield 7-oxabicyclo[2.2.1]heptene adducts. nih.govsemanticscholar.org These reactions are often reversible, and the stereochemical outcome (endo vs. exo) can depend on the reaction conditions. semanticscholar.org The Diels-Alder reaction of furans is a key strategy for converting biomass-derived platform chemicals into more complex molecules, including aromatics after a subsequent dehydration step. nih.govrsc.org

Reactivity of the Methoxyphenyl Moiety

The methoxyphenyl group also possesses distinct reactive sites. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, activating the phenyl ring towards electrophilic aromatic substitution. It is an ortho, para-director. Since the ortho position is already occupied by the furan-methanol substituent, further electrophilic substitution would be directed to the other ortho (C-6') and the para (C-4') positions of the phenyl ring.

Another potential reaction is the cleavage of the methyl ether to yield the corresponding phenol, (2-hydroxyphenyl)(furan-2-yl)methanol. This transformation typically requires strong reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The choice of reagent would be critical to avoid undesired reactions with the furan ring or the alcohol functionality.

Substituent Effects on Aromatic Reactivity

The furan ring is inherently more reactive towards electrophiles than benzene. uni.lu Substituents on the furan ring can either enhance or diminish this reactivity. Electron-donating groups (EDGs) at the 5-position of the furan ring would be expected to increase the rate of electrophilic substitution, directing incoming electrophiles to the 3- or 4-positions. Conversely, electron-withdrawing groups (EWGs) would deactivate the ring.

On the phenyl ring, the methoxy group is a strong activating group and an ortho-, para-director due to its electron-donating resonance effect. unizin.org This directs incoming electrophiles to the positions ortho and para to the methoxy group. The relative reactivity of the two aromatic rings in electrophilic substitution reactions would depend on the specific reaction conditions and the nature of the electrophile.

To quantify these effects, Hammett plots are often employed. csbsju.edu A Hammett plot correlates the logarithms of the rate constants (or equilibrium constants) of a series of reactions with a substituent parameter (σ) that represents the electronic effect of the substituent. For the Diels-Alder reaction of substituted furans with maleic anhydride, a linear relationship has been observed in Hammett plots, indicating that the reaction rate is sensitive to the electronic effects of the substituents on the furan ring. researchgate.net

Table 1: Predicted Substituent Effects on the Aromatic Reactivity of this compound

| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Predicted Directing Effect |

| Furan Ring (C5) | Electron-Donating (e.g., -CH₃, -OCH₃) | Activating | 3- and 4-positions |

| Furan Ring (C5) | Electron-Withdrawing (e.g., -NO₂, -CN) | Deactivating | - |

| Phenyl Ring | Electron-Donating (e.g., additional -OCH₃) | Activating | Ortho, Para to the new group |

| Phenyl Ring | Electron-Withdrawing (e.g., -NO₂) | Deactivating | Meta to the new group |

Mechanistic Investigations of Novel Reactions

The unique structure of this compound makes it a substrate for intriguing and potentially novel chemical transformations. One such notable reaction is the Achmatowicz rearrangement, a powerful method for converting furans into dihydropyrans, which are valuable synthetic intermediates. wikipedia.org

The Achmatowicz reaction typically involves the oxidation of a furfuryl alcohol in the presence of an oxidant, often with a halogenating agent like N-bromosuccinimide (NBS) in a nucleophilic solvent such as methanol. wikipedia.org For this compound, the proposed mechanism would initiate with the electrophilic addition of bromine to the furan ring, followed by the nucleophilic attack of methanol to form a 2,5-dimethoxy-2,5-dihydrofuran intermediate. Subsequent acid-catalyzed rearrangement of this intermediate would lead to the corresponding dihydropyranone.

Recent advancements have focused on developing more sustainable, biocatalytic versions of the Achmatowicz rearrangement. frontiersin.org These methods utilize enzymes, such as chloroperoxidase, in the presence of a sacrificial reagent like methanol to achieve the desired oxidative ring expansion. frontiersin.org A photo-bio-coupled activation pathway has also been explored, offering a visible light-driven process for this transformation. frontiersin.org

Table 2: Proposed Intermediates in the Achmatowicz Rearrangement of this compound

| Intermediate | Structure | Role in Mechanism |

| Initial Furan | This compound | Starting material |

| Bromonium Ion | Intermediate with a bridged bromine atom across the furan double bond | Formed by electrophilic attack of Br⁺ |

| 2,5-Dimethoxy-2,5-dihydrofuran | Dihydrofuran with methoxy groups at C2 and C5 | Formed by nucleophilic attack of methanol |

| Oxocarbenium Ion | Intermediate with a positive charge on the oxygen of the pyran ring | Formed during acid-catalyzed rearrangement |

| Dihydropyranone | The final rearranged product | Target molecule of the reaction |

Further research into the mechanistic intricacies of these and other novel reactions of this compound will undoubtedly open new avenues for the synthesis of complex and biologically active molecules. Computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the transition states and energy profiles of these transformations, aiding in the rational design of new synthetic methodologies.

Exploration of Advanced Academic Applications and Biological Relevance of Furan 2 Yl 2 Methoxyphenyl Methanol Derivatives

Enzyme Inhibition and Modulation Studies

The ability of furan-2-yl(2-methoxyphenyl)methanol derivatives to interact with and modulate the activity of key enzymes is a primary focus of current research. These studies are crucial for understanding their potential therapeutic applications, particularly in conditions where enzyme dysregulation is a key pathological factor.

In Vitro Inhibition Assays Against Relevant Enzymes (e.g., Aromatase, Tyrosinase)

In the quest for new therapeutic agents, derivatives of this compound have been subjected to in vitro inhibition assays against several critical enzymes. Notably, research has been directed towards their effects on tyrosinase and aromatase.

A study investigating a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which share the furan-2-yl moiety, demonstrated significant inhibitory activity against mushroom tyrosinase. One derivative, compound 8 (featuring a 2,4-dihydroxy substituted phenyl group), exhibited potent inhibition with IC₅₀ values of 0.0433 µM and 0.28 µM for the monophenolase and diphenolase activities of the enzyme, respectively. In comparison, the standard inhibitor, kojic acid, showed significantly higher IC₅₀ values of 19.97 µM and 33.47 µM for the same activities. Another derivative with a 3-hydroxy-4-methoxyl group on the phenyl ring (compound 4 ) also displayed notable inhibitory activity against mushroom tyrosinase.

Conversely, when a series of furan-2-yl-(phenyl)-3-pyridylmethanol derivatives were evaluated for their inhibitory activity against aromatase (P450AROM, CYP19) using human placental microsomes, they were found to be devoid of activity. This suggests that the presence of the furan-2-yl methanol (B129727) core alone is not sufficient for aromatase inhibition and that other structural features, such as the benzo[b]furan component found in more active counterparts, are essential for enzyme binding and inhibition.

Determination of Inhibition Kinetics and Mechanism (e.g., Ki Values, Mixed-Type Inhibition)

To understand the nature of enzyme inhibition by these furan (B31954) derivatives, kinetic studies have been performed. For the highly potent tyrosinase inhibitor, compound 8 ((E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one), enzyme kinetics analysis revealed a mixed-type inhibition mechanism. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The inhibition constants (Ki) for compound 8 were determined to be 0.012 µM and 0.165 µM, further quantifying its potent interaction with tyrosinase.

Structural Basis of Enzyme-Inhibitor Recognition and Binding

Molecular docking studies have provided valuable insights into the structural basis of enzyme inhibition by furan derivatives. For the potent tyrosinase inhibitor, compound 8 , molecular docking simulations indicated that it can bind to both the catalytic and allosteric sites of tyrosinase. This dual binding capability is consistent with the observed mixed-type inhibition kinetics. Further computational analysis through molecular dynamics suggested that compound 8 interacts with key amino acid residues within the tyrosinase active site pocket, specifically ASN260 and MET280. These interactions are believed to be crucial for stabilizing the enzyme-inhibitor complex and bringing about the observed potent inhibitory activity.

In Vitro Biological Activity Profiling

Beyond enzyme inhibition, derivatives of this compound have been profiled for a range of other in vitro biological activities, highlighting their potential as multifaceted therapeutic leads.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The furan scaffold is a common feature in many compounds with known antimicrobial properties. Various derivatives of furan-2-yl-

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Derivatives of this compound have emerged as a significant area of interest in oncology research due to their demonstrated antiproliferative and cytotoxic activities against various cancer cell lines. The furan nucleus is recognized as a pharmacologically active entity, and its incorporation into larger molecules has led to the development of potent anticancer agents. nih.gov

Research has shown that novel synthetic furan-based compounds exhibit significant cytotoxic effects. In one study, a series of furan derivatives were tested against the MCF-7 breast cancer cell line using a standard MTT assay. nih.gov Among the tested compounds, two derivatives, a pyridine (B92270) carbohydrazide (B1668358) (compound 4) and an N-phenyl triazinone (compound 7), displayed noteworthy cytotoxic activity with IC₅₀ values of 4.06 µM and 2.96 µM, respectively. nih.gov Importantly, these compounds showed a higher selectivity index against cancer cells compared to normal cells, indicating a degree of safety toward non-cancerous tissue. nih.gov For instance, the selectivity index for these compounds against MCF-7 cells was over seven times higher than against the normal MCF-10A breast cell line. nih.gov

Further studies on different furan-containing structures, such as chalcone (B49325) hybrids, have also revealed potent cytotoxic effects. A series of (3-(furan-2-yl)pyrazol-4-yl) chalcones were evaluated against the A549 lung carcinoma cell line. nih.gov The results highlighted that the specific chemical groups attached to the core structure significantly influence the cytotoxic efficacy. For example, a chalcone derivative containing a thiophen-2-yl group (chalcone 7b) showed high efficiency with an IC₅₀ of 20 µg/ml, while another with a furan-2-yl group (chalcone 7a) had an IC₅₀ of 42.7 µg/ml. nih.gov

Additionally, novel thiazole-2-acetamide derivatives incorporating a furan ring have demonstrated significant antiproliferative activity across multiple cancer cell lines. nih.gov One such compound, 10a, was particularly effective against the PC-3 prostate cancer cell line (IC₅₀ of 7 ± 0.6 µM) and the MCF-7 breast cancer cell line (IC₅₀ of 4 ± 0.2 µM), with potency comparable or superior to the established chemotherapeutic drug doxorubicin (B1662922) in these respective lines. nih.gov

Table 1: Cytotoxic Activity of Selected Furan Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 µM | nih.gov |

| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 µM | nih.gov |

| Thiazole-acetamide 10a | MCF-7 (Breast) | 4 ± 0.2 µM | nih.gov |

| Thiazole-acetamide 10a | PC-3 (Prostate) | 7 ± 0.6 µM | nih.gov |

| (3-(furan-2-yl)pyrazol-4-yl) chalcone 7a | A549 (Lung) | 42.7 µg/ml | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antioxidant Capacity and Mechanisms

Free radicals and other reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases. nih.gov Antioxidant compounds can neutralize these harmful species, and furan derivatives have been investigated for this capacity. nih.govnih.gov The antioxidant potential of these compounds is typically assessed through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging, hydrogen peroxide scavenging, and reducing power assays. nih.gov

In a study evaluating a series of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, the compounds were tested for their ability to scavenge DPPH radicals. nih.govnih.gov The DPPH molecule is a stable free radical that loses its deep purple color when it accepts a hydrogen atom or an electron from an antioxidant. nih.gov One compound in the series, 3c, was identified as the most potent antioxidant with an IC₅₀ of 0.6 mg/ml in the DPPH assay. nih.govnih.gov While effective, the potency of the tested furan derivatives was generally weaker than the standard antioxidant, gallic acid. nih.gov Other derivatives in the same study, 3d and 3e, proved to be moderate reducing agents. nih.govnih.gov

Another mechanism of antioxidant action is metal chelation. Some furan derivatives have been studied for their ability to chelate ferrous ions (Fe²⁺), which can otherwise participate in the generation of highly reactive hydroxyl radicals. mdpi.com The ability to bind metal ions is another way these compounds can help mitigate oxidative stress. mdpi.com Furthermore, studies on thiazolidine (B150603) derivatives, which can incorporate methoxyphenyl groups, have also shown antioxidant activity in DPPH assays, with one of the most active compounds (3d) exhibiting an IC₅₀ of 18.17 µg/mL. nih.gov

Table 2: Antioxidant Activity of Selected Furan Derivatives

| Compound/Derivative Class | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-(furan-2-yl)-...-carboxylate ester 3c | DPPH Scavenging | 0.6 mg/ml | nih.govnih.gov |

The DPPH assay measures the free radical scavenging capacity of a compound.

Mechanistic Investigations into Biological Action

Elucidation of Molecular Targets and Signaling Pathways

To understand how this compound derivatives exert their anticancer effects, researchers have investigated their molecular targets and impact on cellular signaling pathways. A primary mechanism identified for several potent furan-based anticancer compounds is the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. nih.gov By disrupting the assembly of microtubules, these compounds can arrest the cell cycle, typically at the G2/M phase, and ultimately induce programmed cell death, or apoptosis. nih.gov

Detailed mechanistic studies on cytotoxic furan derivatives revealed their ability to trigger apoptosis through the intrinsic mitochondrial pathway. nih.gov Treatment of MCF-7 breast cancer cells with active compounds led to a significant increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the mitochondrial pathway of apoptosis. nih.gov Further evidence from annexin-V/PI staining experiments confirmed that cell death occurs via an apoptotic cascade. nih.gov

Beyond tubulin, other molecular targets have been identified. In one study, a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives were found to be inhibitors of human sirtuin 2 (SIRT2), an enzyme considered a promising drug target in cancer and other diseases. mdpi.com The most potent compound from this series exhibited an IC₅₀ value of 2.47 µM, demonstrating strong inhibitory action against SIRT2. mdpi.com Other research has suggested that some chalcone-furan hybrids may induce apoptosis through caspase-dependent pathways. nih.gov Specifically, potent thiazole-acetamide derivatives have been shown to activate caspases 3 and 9, key executioner and initiator caspases in the apoptotic pathway. nih.gov

Correlation of In Vitro Data with Computational Predictions

In modern drug discovery, computational methods, or in silico studies, are frequently used to predict the biological activity of molecules and to understand their interactions with protein targets. These predictions are then correlated with in vitro experimental data to validate the proposed mechanisms of action. indexcopernicus.com

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule to its target protein. researchgate.net This approach has been successfully applied to furan derivatives. For example, the potent SIRT2 inhibitor (compound 25) was analyzed using molecular docking, which revealed that the molecule fits well within an induced hydrophobic pocket of the SIRT2 enzyme, explaining its strong inhibitory activity observed in vitro. mdpi.com

Similarly, for furan derivatives identified as tubulin polymerization inhibitors, molecular docking studies have been used to predict their binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov The computational results supported the in vitro findings, showing that the most potent antiproliferative compounds had favorable binding interactions within this specific site. nih.gov This correlation between high binding affinity in docking simulations and low IC₅₀ values in cell-based assays provides strong evidence for the proposed mechanism of action. nih.gov

Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can also be predicted using computational tools like the SwissADME server. indexcopernicus.com These predictions help assess the drug-likeness of a compound, analyzing parameters like lipophilicity, solubility, and molecular size, which are critical for a molecule's potential to be developed into a pharmaceutical drug. indexcopernicus.com

Conclusion and Future Research Directions for Furan 2 Yl 2 Methoxyphenyl Methanol

Synthesis of Key Research Findings and Structural Insights

Furan-2-yl(2-methoxyphenyl)methanol is characterized by a furan (B31954) ring linked to a 2-methoxyphenyl group via a methanol (B129727) bridge. This arrangement of a five-membered heterocyclic ring, an ortho-substituted benzene (B151609) ring, and a reactive hydroxyl group underpins its chemical properties and potential bioactivities.

The synthesis of this compound has been achieved through established organic chemistry reactions. One notable method is the Friedel-Crafts alkylation involving furan-2-carboxaldehyde and 2-methoxyphenylmagnesium bromide. This reaction, typically conducted in anhydrous tetrahydrofuran (B95107) (THF), yields the target compound in the range of 68-72%. vulcanchem.com A more efficient, microwave-assisted synthesis has also been reported, boasting a higher yield of 82% and significantly reduced reaction times. vulcanchem.com

The structural architecture of this compound, with its furan and methoxy-substituted phenyl rings, provides a scaffold for diverse chemical modifications. The hydroxyl group, in particular, offers a reactive site for esterification, etherification, and other functional group interconversions, paving the way for the creation of a library of derivatives with potentially enhanced or novel properties. While detailed crystallographic data for this specific compound is not widely available in the reviewed literature, the fundamental structural motifs are well-understood from studies of analogous compounds. researchgate.net

Current Challenges and Emerging Opportunities in the Field

The primary challenge in the research landscape of this compound is the limited volume of studies focused specifically on this compound. Much of the existing research investigates broader classes of furan derivatives, with insights into this particular molecule often being extrapolated. This presents a significant opportunity for focused research to elucidate its specific physicochemical and biological properties.

An emerging opportunity lies in the exploration of its potential as a building block in medicinal chemistry. The furan moiety is a known pharmacophore present in numerous bioactive compounds, and its combination with a substituted phenyl ring offers a versatile platform for drug design. csic.es The ortho-methoxy group can influence the molecule's conformation and electronic properties, which could be exploited to achieve selective interactions with biological targets. Further research into its metabolic stability and pharmacokinetic profile, as has been done for related compounds, would be crucial in this endeavor. nih.gov

Future Avenues for Derivatization and Structure-Activity Relationship Optimization

The future of this compound research is intrinsically linked to the systematic exploration of its derivatives. The hydroxyl group serves as a prime target for derivatization. Esterification with various carboxylic acids could modulate lipophilicity and cell permeability. Etherification could introduce different alkyl or aryl groups, potentially altering target-binding affinity.

A systematic structure-activity relationship (SAR) study is a critical next step. This would involve synthesizing a series of analogues with modifications at several key positions:

The Furan Ring: Introducing substituents on the furan ring could influence its electronic properties and interactions with biological targets.

The Phenyl Ring: Varying the position and nature of the substituent on the phenyl ring (e.g., replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups) would provide insights into the electronic requirements for activity.

The Methanol Bridge: Conversion of the alcohol to other functional groups, such as ketones, amines, or amides, could lead to derivatives with entirely different biological profiles.

By systematically altering these structural features and evaluating the resulting changes in activity, a comprehensive SAR profile can be established. This knowledge is invaluable for the rational design of more potent and selective compounds.

Potential for Rational Design of Bioactive Compounds

The principles of rational drug design can be effectively applied to the this compound scaffold. lookchem.com Computational modeling and docking studies could be employed to predict the binding of this compound and its derivatives to various biological targets, such as enzymes and receptors. This in-silico screening can help prioritize the synthesis of compounds with the highest probability of being active, thereby streamlining the drug discovery process.

For instance, furan-containing compounds have been investigated as inhibitors of various enzymes. By understanding the three-dimensional structure of a target enzyme's active site, derivatives of this compound can be designed to fit precisely into this site, leading to potent and selective inhibition. The flexibility of the bond connecting the furan and phenyl rings allows for conformational adaptability, which can be a key factor in achieving high binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.